Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide
Description
Systematic IUPAC Nomenclature and CAS Registry Validation
The compound’s systematic IUPAC name is 9H-thioxanthene-3-carbonyl chloride, 9-oxo-, 10,10-dioxide , reflecting its core structure and substituent positions. The thioxanthene backbone consists of a tricyclic system with a sulfur atom at position 10, differentiating it from oxygen-containing xanthene analogs. The ketone group at position 9, sulfone groups at positions 10 and 10, and carbonyl chloride at position 3 are explicitly denoted in the nomenclature.
The CAS Registry Number 97404-16-5 confirms its unique identity in chemical databases. This identifier is critical for disambiguating the compound from structurally related thioxanthene derivatives, such as antipsychotic agents or fluorescent dyes.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₇ClO₄S corresponds to a molecular weight of 306.72 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 7 | 1.008 | 7.056 |
| Cl | 1 | 35.45 | 35.45 |
| O | 4 | 16.00 | 64.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 306.72 |
The dominance of oxygen and sulfur atoms (contributing 21% and 10% of the molecular weight, respectively) underscores the compound’s polarizable and electron-deficient nature, which influences its reactivity in substitution or condensation reactions.
Structural Isomerism and Stereochemical Considerations
The compound’s planar thioxanthene core and substituent arrangement preclude geometric isomerism. Key structural observations include:
- Sulfone groups at positions 10 and 10, which adopt a rigid, coplanar conformation due to resonance stabilization.
- Carbonyl chloride at position 3, positioned para to the ketone group at position 9, creating an electron-deficient aromatic system.
No chiral centers are present in the structure, as evidenced by the SMILES representation O=C(Cl)C1=CC=C2C(=O)C=3C=CC=CC3S(=O)(=O)C2=C1 . However, positional isomerism could theoretically arise if substituents were redistributed across the thioxanthene skeleton (e.g., carbonyl chloride at position 2 instead of 3). Such isomers are not documented for this compound.
Comparative Analysis with Thioxanthene Derivatives
Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide diverges significantly from pharmacologically active thioxanthenes, such as chlorprothixene or zuclopenthixol, which feature alkylamine side chains and lack sulfone groups. A comparative analysis reveals:
The sulfone and carbonyl chloride groups enhance electrophilicity, making the compound a candidate for nucleophilic acyl substitution or Friedel-Crafts reactions. In contrast, antipsychotic thioxanthenes rely on nitrogen-containing side chains for dopamine receptor antagonism.
Properties
IUPAC Name |
9,10,10-trioxothioxanthene-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCGIQIMWKLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242949 | |
| Record name | Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97404-16-5 | |
| Record name | 9H-Thioxanthene-3-carbonyl chloride, 9-oxo-, 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97404-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097404165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.026 | |
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| Record name | CHLORIDE 9-OXO-9H-THIOXANTHENE-3-CARBONYL 10,10-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2DT9V5X3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Step 1: Functionalization of Thioxanthene Core
The thioxanthene core is functionalized by introducing a carbonyl group at the 3-position using acylating agents.
Step 2: Chlorination
Phosphorus oxychloride or thionyl chloride is used to replace hydroxyl groups with chlorine atoms. This step requires precise temperature control to avoid side reactions.
Step 3: Oxidation
Oxidizing agents such as hydrogen peroxide are introduced to create the 10,10-dioxide functionality. This step ensures the desired reactivity and biological activity of the compound.
Optimization Strategies
To improve yield and purity:
- Reaction Monitoring : Techniques like HPLC or TLC can be used to monitor intermediate formation and product purity.
- Temperature Control : Maintaining optimal temperature prevents degradation or undesired side reactions.
- Solvent Selection : Using solvents compatible with the reactants ensures better solubility and reactivity.
Data Table: Reaction Parameters
| Step | Reagent(s) | Conditions | Outcome |
|---|---|---|---|
| Functionalization | Acylating agents | Room temperature | Introduction of carbonyl group |
| Chlorination | POCl₃ or SOCl₂ | Reflux in non-polar solvent | Replacement of hydroxyl with chlorine |
| Oxidation | Hydrogen peroxide | Mild heating | Formation of 10,10-dioxide functionality |
Characterization
The resulting compound is characterized using:
- Spectroscopy (e.g., NMR, IR) to confirm functional groups.
- Chromatography (e.g., HPLC) for purity analysis.
- Structural analysis using SMILES and InChI identifiers for molecular confirmation.
Chemical Reactions Analysis
Types of Reactions
Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide groups to sulfide groups.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Biological Activities
Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide and its derivatives exhibit several biological activities:
- Monoamine Oxidase Inhibition : Compounds derived from this scaffold have shown selectivity in inhibiting monoamine oxidases, which are crucial in the treatment of depression and Parkinson's disease .
- Antitumor Activity : Research indicates that thioxanthene derivatives possess anti-tumor properties, making them candidates for cancer therapy .
- Anti-allergic Effects : Some studies suggest that these compounds may also exhibit anti-allergic activities, although further research is needed to fully understand their mechanisms .
Photochemical Properties
The photochemistry of thioxanthenes, including this compound, has been extensively studied. Key findings include:
- Triplet State Reactivity : The compound demonstrates significant reactivity towards hydrogen and electron donors when in its triplet excited state. This property is attributed to the presence of the sulfone group, which enhances its reactivity compared to similar compounds like benzophenone .
- Laser Flash Photolysis Studies : Experiments using laser flash photolysis have revealed that the compound can form triplet states that are quenched by various substances at diffusion-controlled rates .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Inhibition of Monoamine Oxidases :
- Antitumor Activity Assessment :
-
Photochemical Reactivity Analysis :
- Research involving laser flash photolysis provided insights into the compound's reactivity under light exposure. The findings indicated that the sulfone group plays a critical role in enhancing reactivity towards hydrogen abstraction reactions, which could be harnessed for photodynamic therapy applications .
Mechanism of Action
The mechanism of action of Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioxanthene-10,10-dioxide derivatives share a common sulfone and ketone backbone but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Reactivity :
- The carbonyl chloride (97404-16-5) exhibits superior electrophilicity, enabling efficient nucleophilic substitutions (e.g., esterification, amidation) compared to the carboxylic acid (51762-52-8) or carboxamide (51762-93-7) derivatives .
- The nitrile group (99454-56-5) offers stability under UV light, making it suitable for optoelectronic devices .
Thermal and Physical Properties :
- Polymers derived from the carboxylic acid (51762-52-8) show a high glass-transition temperature (Tg = 113°C), whereas composites with its ester derivatives (e.g., TH-nBu) have lower Tg values (32–42°C), enhancing processability .
- The thienyl-substituted derivative (890045-58-6) demonstrates improved charge mobility due to π-conjugation with the sulfur heterocycle .
Acyl chlorides like 97404-16-5 are typically corrosive and moisture-sensitive, requiring stringent handling .
Table 2: Application Comparison
Biological Activity
Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide is a compound within the thioxanthene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C₁₄H₈O₅S
- Molecular Weight : 288.28 g/mol
- CAS Number : 51762-52-8
- Hazard Classification : Irritant
Thioxanthenes, including this compound, have been primarily studied for their neuroleptic effects. They function mainly as antagonists of dopamine D2 receptors, which are implicated in various psychiatric disorders. Additionally, these compounds exhibit:
- Antitumor Activity : Thioxanthenes have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Monoamine Oxidase Inhibition : Certain derivatives have been identified as selective inhibitors of monoamine oxidases (MAO), which play a critical role in the metabolism of neurotransmitters such as serotonin and dopamine .
- Antibacterial Properties : Some thioxanthene derivatives have demonstrated antibacterial activity, indicating potential applications in treating infections .
Antitumor Activity
A study highlighted the synthesis of novel thioxanthenone derivatives that were screened for antitumor activity against various cancer cell lines. The results indicated that specific substitutions on the thioxanthene scaffold enhanced cytotoxicity and selectivity towards cancer cells .
Neuroleptic Effects
Thioxanthenes have been utilized in clinical settings for treating schizophrenia and other psychotic disorders. Their ability to block dopamine receptors helps alleviate symptoms associated with these conditions. Comparative studies have shown that thioxanthenes may offer advantages over traditional antipsychotics by reducing side effects related to extrapyramidal symptoms .
Monoamine Oxidase Inhibition
Research has shown that thioxanthenes can selectively inhibit MAO-A and MAO-B enzymes. This inhibition is significant as it can lead to increased levels of neurotransmitters in the brain, potentially improving mood and cognitive function. A specific study reported that certain derivatives exhibited potent MAO inhibition, suggesting their utility in treating depression .
Case Studies
-
Clinical Application in Schizophrenia :
- A clinical trial involving chlorprothixene (a thioxanthene derivative) demonstrated its efficacy in managing acute psychotic episodes with a favorable side effect profile compared to older antipsychotics.
-
Antitumor Screening :
- A library of thioxanthenone derivatives was synthesized and screened against breast cancer cell lines. Results showed significant growth inhibition in several compounds, leading to further investigation into their mechanism of action.
Comparative Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide in laboratory settings?
- Methodological Answer : Researchers must adhere to GHS hazard classifications, including acute toxicity (oral), skin corrosion, and severe eye irritation. Use PPE such as nitrile gloves, lab coats, and safety goggles. Avoid aerosol formation by working in a fume hood with HEPA filtration. Emergency procedures include immediate eye rinsing with water for ≥15 minutes and consulting a physician after exposure .
Q. How can researchers synthesize and purify this compound?
- Methodological Answer : Synthesis typically involves sulfonation of the thioxanthene core followed by carbonyl chloride formation. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity using melting point analysis (expected range: 180–185°C based on analogous thioxanthene derivatives) .
Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer : Use 1H/13C NMR to verify the thioxanthene backbone (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl chloride group (δ ~170 ppm in 13C). High-resolution mass spectrometry (HRMS) confirms molecular weight (calculated: ~350 g/mol). FT-IR identifies key functional groups (C=O stretch at ~1750 cm⁻¹, S=O at ~1150 cm⁻¹). Purity ≥98% is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s photophysical properties (e.g., thermally activated delayed fluorescence)?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Time-dependent DFT (TD-DFT) evaluates excited-state dynamics, including spin-orbit coupling for triplet harvesting. Compare results with experimental UV-Vis and fluorescence spectra to validate predictions. Refer to studies on TXO-PhCz derivatives for analogous methodologies .
Q. What experimental designs assess the environmental fate of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301B biodegradation tests under aerobic conditions (28 days, activated sludge inoculum). Measure half-life via LC-MS/MS and monitor transformation products (e.g., sulfonic acid derivatives). Use QSAR models to estimate bioaccumulation potential (log Kow ~3.5) and soil adsorption (Koc ~200 mL/g). Environmental toxicity is evaluated using Daphnia magna acute exposure assays (EC50 determination) .
Q. How does the crystal structure influence reactivity in cross-coupling reactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals planarity of the thioxanthene core and dihedral angles between substituents (e.g., ~10° for 9-oxo group). This steric configuration impacts catalytic accessibility in Suzuki-Miyaura couplings. Compare reactivity with non-planar analogs (e.g., 4-methyl derivatives) to isolate steric vs. electronic effects .
Q. What strategies link structural modifications to enhanced oxidative stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2 at position 6) to reduce HOMO energy and inhibit radical formation. Accelerated aging tests (40°C, 75% humidity) quantify stability via peroxide formation (iodometric titration). Pair with DFT-calculated bond dissociation energies (BDEs) to identify vulnerable sites .
Q. How do solvent polarity and proticity affect its solvatochromic behavior?
- Methodological Answer : Measure UV-Vis spectra in solvents ranging from hexane (nonpolar) to DMSO (polar aprotic) and methanol (polar protic). Use the Kamlet-Taft equation to correlate bathochromic shifts with solvent parameters (π*, α, β). Fluorescence quantum yields are determined via integrating sphere methods, revealing aggregation-induced emission (AIE) in high-polarity media .
Q. What mechanistic pathways govern its degradation under UV irradiation?
- Methodological Answer : Expose solutions to UV-C light (254 nm) and analyze degradation products via GC-MS. Proposed pathways include sulfone cleavage (yielding SO2) and hydroxyl radical attack on the carbonyl group. Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) identifies reactive oxygen species (ROS) involvement .
Q. How can advanced NMR techniques resolve conflicting data on tautomeric equilibria?
- Methodological Answer :
Use dynamic NMR (DNMR) at variable temperatures (25–80°C) to observe keto-enol tautomerism. 2D NOESY detects through-space interactions between enolic protons and adjacent aromatic rings. Compare with DFT-calculated tautomer energies to validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
